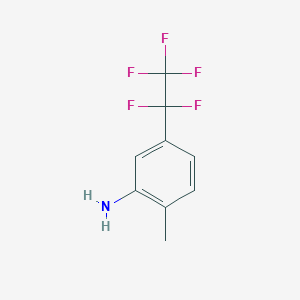
2-Methyl-5-(pentafluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(pentafluoroethyl)aniline is an aromatic amine characterized by the presence of a methyl group at the second position and a pentafluoroethyl group at the fifth position on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentafluoroethyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methyl-5-(pentafluoroethyl)benzene followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(pentafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-Methyl-5-(pentafluoroethyl)aniline exerts its effects depends on its specific application. In chemical reactions, the electron-donating and electron-withdrawing properties of the methyl and pentafluoroethyl groups, respectively, influence the reactivity of the aromatic ring. These effects can alter the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(pentafluoroethyl)aniline: Similar structure but with the pentafluoroethyl group at the fourth position.
2-Methyl-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
2-Methyl-5-(pentafluorosulfur)aniline: Features a pentafluorosulfur group instead of a pentafluoroethyl group.
Uniqueness
2-Methyl-5-(pentafluoroethyl)aniline is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
238098-24-3 |
|---|---|
Molekularformel |
C9H8F5N |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)aniline |
InChI |
InChI=1S/C9H8F5N/c1-5-2-3-6(4-7(5)15)8(10,11)9(12,13)14/h2-4H,15H2,1H3 |
InChI-Schlüssel |
ZRJJGLUTBKRUJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


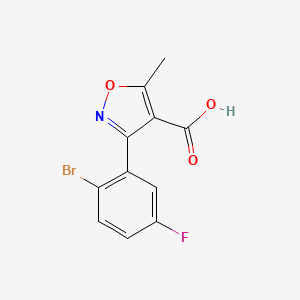
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
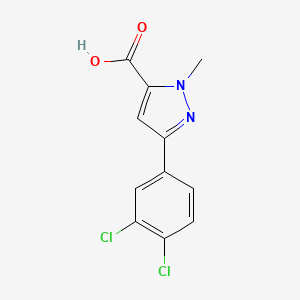
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
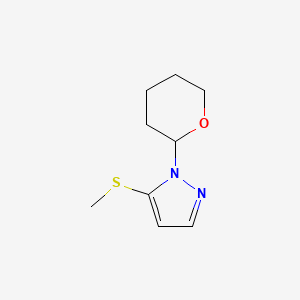
![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)
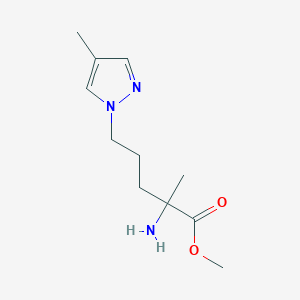
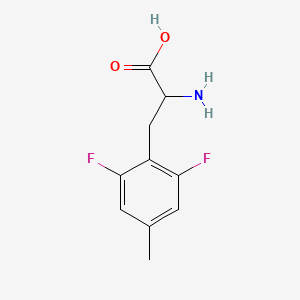
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
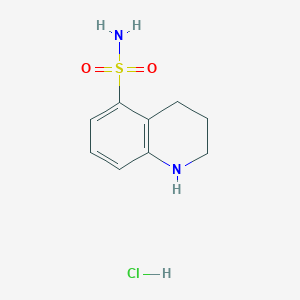
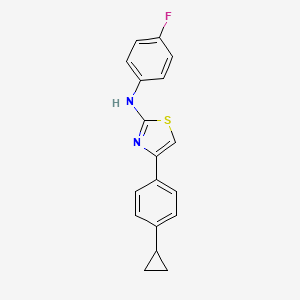
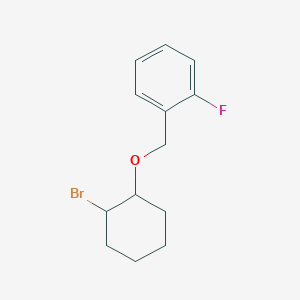
![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)
